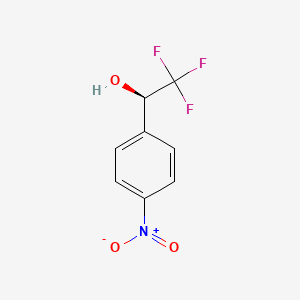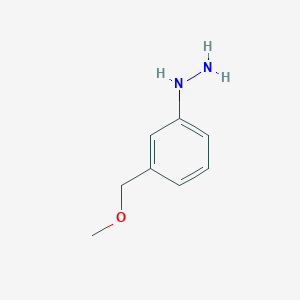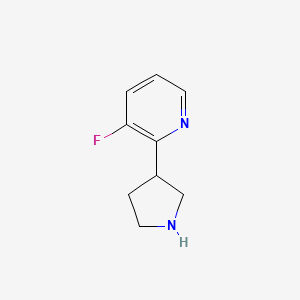
3-Fluoro-2-(3-pyrrolidinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-(3-pyrrolidinyl)pyridine is a fluorinated pyridine derivative with a pyrrolidine ring attached to the second position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(3-pyrrolidinyl)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorine atom on a pyridine ring. For example, 3-bromo-2-nitropyridine can react with a nucleophile such as Bu₄N⁺F⁻ in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method involves the use of Selectfluor® for the high-yield preparation of substituted 3-fluoropyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-(3-pyrrolidinyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as Bu₄N⁺F⁻ for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .
Applications De Recherche Scientifique
3-Fluoro-2-(3-pyrrolidinyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-(3-pyrrolidinyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Fluoro-2-(3-pyrrolidinyl)pyridine include other fluorinated pyridines and pyrrolidine derivatives, such as:
- 2-Fluoro-3-bromopyridine
- 3-Fluoro-4-aminopyridine
- 2-Fluoro-3-nitropyridine
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which can significantly influence its chemical and biological properties.
Propriétés
Numéro CAS |
1260637-95-3 |
|---|---|
Formule moléculaire |
C9H11FN2 |
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
3-fluoro-2-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C9H11FN2/c10-8-2-1-4-12-9(8)7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2 |
Clé InChI |
DIPHQLDVFQZAMS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=C(C=CC=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


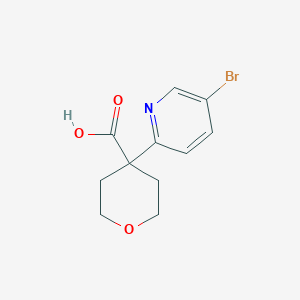
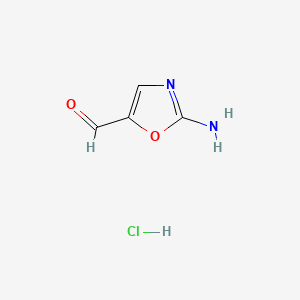
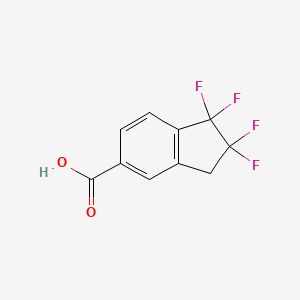
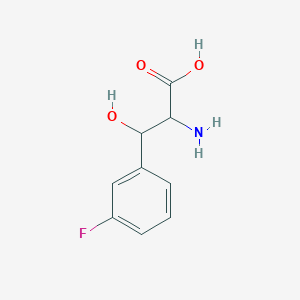


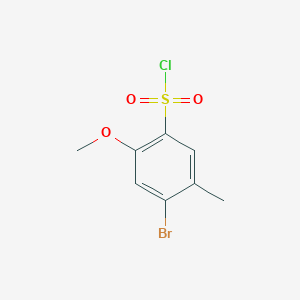
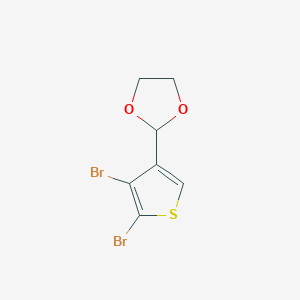


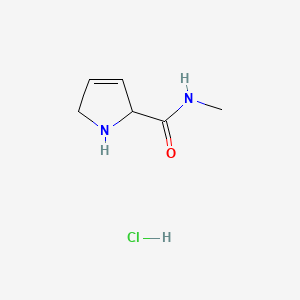
![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
